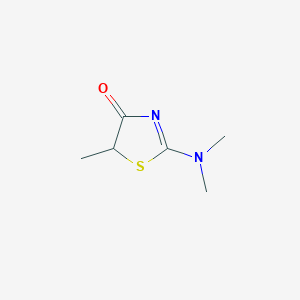![molecular formula C9H12N2O3 B159418 Ethyl [(3-amino-2-pyridinyl)oxy]acetate CAS No. 136742-82-0](/img/structure/B159418.png)
Ethyl [(3-amino-2-pyridinyl)oxy]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [(3-amino-2-pyridinyl)oxy]acetate is a chemical compound that is widely used in scientific research. It is a pyridine derivative that has been shown to have a variety of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of Ethyl [(3-amino-2-pyridinyl)oxy]acetate is not fully understood. However, it is believed to work by binding to the active site of the enzyme and inhibiting its activity. This results in an increase in the concentration of neurotransmitters in the brain, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
Ethyl [(3-amino-2-pyridinyl)oxy]acetate has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the concentration of neurotransmitters in the brain, which can improve cognitive function and memory. It has also been shown to have anti-inflammatory and antioxidant properties, which can help protect against a variety of diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Ethyl [(3-amino-2-pyridinyl)oxy]acetate in lab experiments is its ability to inhibit the activity of certain enzymes. This makes it a valuable tool for studying the role of these enzymes in various biochemical and physiological processes. However, one of the limitations of using Ethyl [(3-amino-2-pyridinyl)oxy]acetate is that its mechanism of action is not fully understood. This can make it difficult to interpret the results of experiments using this compound.
Direcciones Futuras
There are many potential future directions for research on Ethyl [(3-amino-2-pyridinyl)oxy]acetate. One area of interest is its potential use as a treatment for Alzheimer's disease. It has been shown to inhibit the activity of acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This neurotransmitter is important for memory and cognitive function, and its breakdown is a hallmark of Alzheimer's disease.
Another potential future direction is the development of new synthesis methods for Ethyl [(3-amino-2-pyridinyl)oxy]acetate. This could lead to more efficient and cost-effective production of this compound, making it more widely available for scientific research.
Conclusion:
Ethyl [(3-amino-2-pyridinyl)oxy]acetate is a valuable tool for scientific research. It has a variety of biochemical and physiological effects, and its ability to inhibit the activity of certain enzymes makes it a valuable tool for studying various processes in the body. While its mechanism of action is not fully understood, there are many potential future directions for research on this compound, including its use as a treatment for Alzheimer's disease and the development of new synthesis methods.
Aplicaciones Científicas De Investigación
Ethyl [(3-amino-2-pyridinyl)oxy]acetate has been used extensively in scientific research as a tool to study various biochemical and physiological processes. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of neurotransmitters in the brain.
Propiedades
Número CAS |
136742-82-0 |
|---|---|
Nombre del producto |
Ethyl [(3-amino-2-pyridinyl)oxy]acetate |
Fórmula molecular |
C9H12N2O3 |
Peso molecular |
196.2 g/mol |
Nombre IUPAC |
ethyl 2-(3-aminopyridin-2-yl)oxyacetate |
InChI |
InChI=1S/C9H12N2O3/c1-2-13-8(12)6-14-9-7(10)4-3-5-11-9/h3-5H,2,6,10H2,1H3 |
Clave InChI |
MRQHNVHEZCTIJV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)COC1=C(C=CC=N1)N |
SMILES canónico |
CCOC(=O)COC1=C(C=CC=N1)N |
Sinónimos |
Acetic acid, [(3-amino-2-pyridinyl)oxy]-, ethyl ester (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-{2-[4-(Hexyloxy)phenyl]pyrimidin-5-YL}phenol](/img/structure/B159344.png)









